molecular formula C8H15ClN2O2 B2702336 3-Tert-butyl-1-(2-chloropropanoyl)urea CAS No. 879318-96-4

3-Tert-butyl-1-(2-chloropropanoyl)urea

Cat. No. B2702336
CAS RN: 879318-96-4
M. Wt: 206.67
InChI Key: RTIAQJPBFOSSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-1-(2-chloropropanoyl)urea is a chemical compound with the IUPAC name N-(tert-butyl)-N’-(2-chloropropanoyl)urea . It has a molecular weight of 206.67 .


Molecular Structure Analysis

The InChI code for 3-Tert-butyl-1-(2-chloropropanoyl)urea is 1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Tert-butyl-1-(2-chloropropanoyl)urea include a molecular weight of 206.67 . More specific properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on compounds similar to 3-Tert-butyl-1-(2-chloropropanoyl)urea, such as 1-Aryl-3-(2-chloroethyl)ureas, has highlighted their cytotoxic and antineoplastic activities. Studies involving the disposition and metabolism of these molecules in mice have shown that they are widely distributed throughout the body, including the brain, and are extensively metabolized with less than 20% remaining unchanged in plasma after 1 hour. The metabolic pathways involve N-dealkylation and hydroxylation processes, indicating a complex interaction with the body's metabolic enzymes, particularly cytochrome P450. This suggests a potential for these compounds in cancer treatment due to their cytotoxic effects not being related to DNA alkylation, unlike their parent molecules (Maurizis et al., 1998).

Synthetic Applications

The Curtius rearrangement, involving the transformation of aromatic carboxylic acids to protected anilines and aromatic ureas, represents another application area. This chemical reaction is essential for synthesizing various aniline derivatives, showcasing the versatility of urea derivatives in organic synthesis. The process is compatible with a wide range of functional groups, enabling the synthesis of compounds with diverse biological and pharmacological activities (Lebel & Leogane, 2006).

Environmental and Analytical Chemistry

Urea derivatives, including those similar to 3-Tert-butyl-1-(2-chloropropanoyl)urea, have been investigated for their environmental impact, particularly as antifouling agents in marine environments. Analytical methods have been developed for the determination of these compounds and their degradation products in marine sediments, highlighting their persistence and potential ecological impacts. Such studies underscore the importance of monitoring and regulating the use of urea derivatives in marine coatings to prevent adverse environmental effects (Gatidou et al., 2004).

Antineoplastic Potential

The antineoplastic potential of 1-Aryl-3-(2-chloroethyl)urea derivatives has been explored, with some derivatives exhibiting significant cytotoxicity against cancer cell lines. These compounds have shown promise in extending the survival time of mice with leukemia tumors, highlighting their potential for cancer treatment. Such studies contribute to the understanding of the mechanism of action of these compounds and their potential therapeutic applications (Lacroix et al., 1988).

Safety and Hazards

For safety and hazards related to 3-Tert-butyl-1-(2-chloropropanoyl)urea, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

N-(tert-butylcarbamoyl)-2-chloropropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O2/c1-5(9)6(12)10-7(13)11-8(2,3)4/h5H,1-4H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIAQJPBFOSSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butyl-1-(2-chloropropanoyl)urea

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